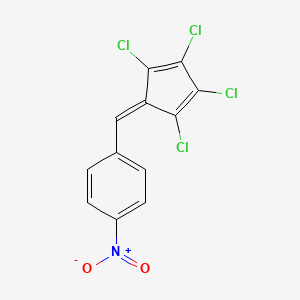
N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is an organic compound with a complex structure that includes a nitro group, an indene moiety, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and methylating agents such as methyl halides, methanol, dimethyl carbonate, or dimethyl sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
Aplicaciones Científicas De Investigación
N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other N-methylated amines and nitro-substituted indene derivatives. Examples include N-methyl-1-(4-nitrophenyl)methanesulfonamide and other nitroindene derivatives .
Uniqueness
What sets N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N2O4S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-12-18(16,17)7-8-5-9-3-2-4-11(13(14)15)10(9)6-8/h2-4,8,12H,5-7H2,1H3 |
Clave InChI |
AXOVWQAWEDJUQU-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


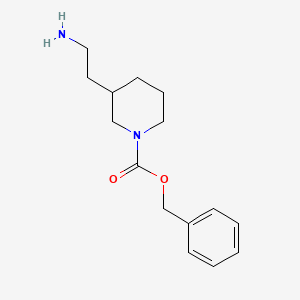

![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
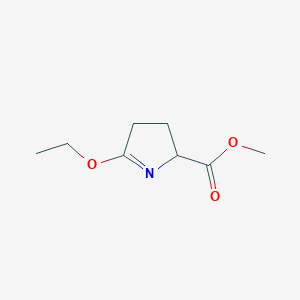
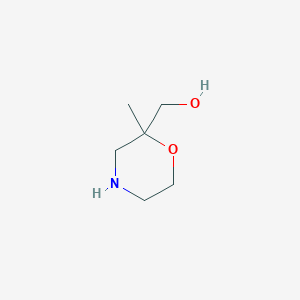
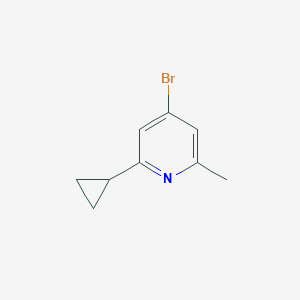
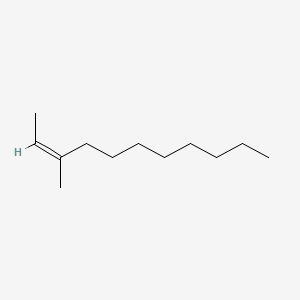

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
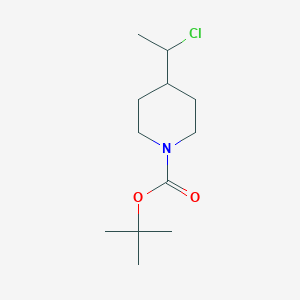
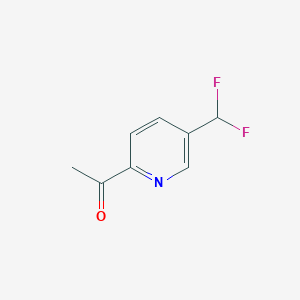
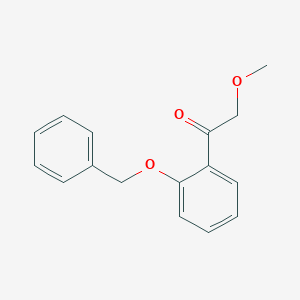
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
